2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1008670-73-2
VCID: VC0353448
InChI: InChI=1S/C12H12N2O5S/c1-19-8-4-2-7(3-5-8)13-10-11(17)14(6-9(15)16)12(18)20-10/h2-5,10,13H,6H2,1H3,(H,15,16)
SMILES: COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(=O)O
Molecular Formula: C12H12N2O5S
Molecular Weight: 296.3g/mol

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid

CAS No.: 1008670-73-2

Main Products

VCID: VC0353448

Molecular Formula: C12H12N2O5S

Molecular Weight: 296.3g/mol

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid - 1008670-73-2

CAS No. 1008670-73-2
Product Name 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid
Molecular Formula C12H12N2O5S
Molecular Weight 296.3g/mol
IUPAC Name 2-[5-(4-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Standard InChI InChI=1S/C12H12N2O5S/c1-19-8-4-2-7(3-5-8)13-10-11(17)14(6-9(15)16)12(18)20-10/h2-5,10,13H,6H2,1H3,(H,15,16)
Standard InChIKey GHPAZCHOXOMZCF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(=O)O
Canonical SMILES COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(=O)O
PubChem Compound 666269
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator